![molecular formula C21H17IN2O3 B3694570 3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B3694570.png)
3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide
Overview
Description
3-Iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C21H17IN2O3 It is characterized by the presence of an iodine atom, a methoxy group, and a phenylcarbamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of 4-methoxybenzoic acid, followed by the formation of the amide bond with 2-(phenylcarbamoyl)aniline. The reaction conditions often involve the use of iodine reagents, such as iodine monochloride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide bond can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
3-Iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The phenylcarbamoyl group may enhance the compound’s stability and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide
- N-[2-(anilinocarbonyl)phenyl]-3-iodo-4-methoxybenzamide
Uniqueness
3-Iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN2O3/c1-27-19-12-11-14(13-17(19)22)20(25)24-18-10-6-5-9-16(18)21(26)23-15-7-3-2-4-8-15/h2-13H,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFHYYDGJCJVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


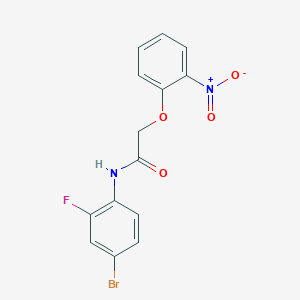
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B3694500.png)
![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3694507.png)
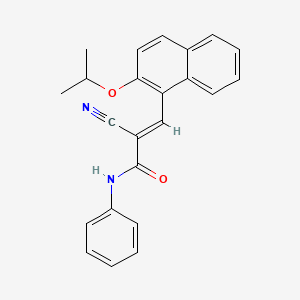
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B3694527.png)
![5-[(4-Bromo-3-methylphenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3694530.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2,4-dichlorobenzyl)thio]-1H-tetrazole](/img/structure/B3694534.png)
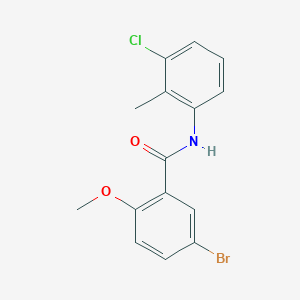
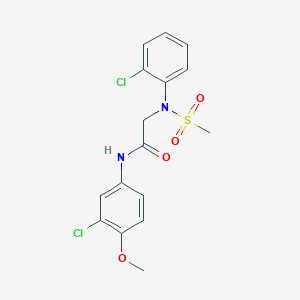
![4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid](/img/structure/B3694555.png)
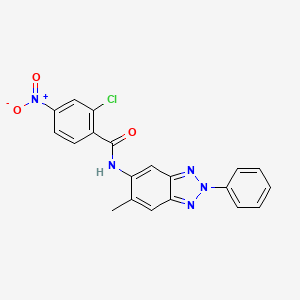
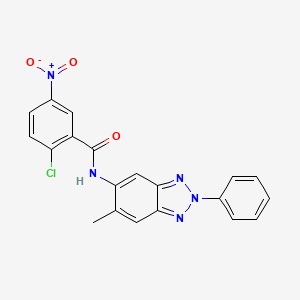
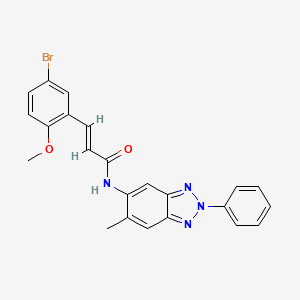
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3694590.png)
